molecular formula C5H3BrF2N2O2 B11776247 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B11776247
Molekulargewicht: 240.99 g/mol
InChI-Schlüssel: PSCKGTCZOUJKEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H3BrF2N2O2 It is a pyrazole derivative, characterized by the presence of bromine and difluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a pyrazole precursor followed by the introduction of the difluoromethyl group. One common method includes the use of bromine and a suitable solvent under controlled conditions to achieve the desired bromination. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C5H3BrF2N2O2

Molekulargewicht

240.99 g/mol

IUPAC-Name

3-bromo-1-(difluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H3BrF2N2O2/c6-3-2(4(11)12)1-10(9-3)5(7)8/h1,5H,(H,11,12)

InChI-Schlüssel

PSCKGTCZOUJKEB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN1C(F)F)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.